molecular formula C25H32N2O7 B13806122 2-Hydroxyimipramine b-D-glucuronide

2-Hydroxyimipramine b-D-glucuronide

Cat. No.: B13806122
M. Wt: 472.5 g/mol
InChI Key: CBEJFHYWZSCYSD-UKZGQZPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyimipramine b-D-Glucuronide is a fully characterized glucuronide conjugate metabolite of Imipramine, a tertiary amine tricyclic antidepressant (TCA) . This compound is supplied as a high-purity reference standard to support analytical research and development. It is specifically designed for applications in Analytical Method Development (AMD), Method Validation (AMV), and ongoing Quality Control (QC) during the synthesis and formulation stages of drug development . Utilizing this certified standard ensures regulatory compliance and provides essential traceability for analyses referenced against major pharmacopeial standards such as the USP and EP . The primary research value of this compound lies in its critical role in quantifying and understanding the metabolic fate of the parent drug, Imipramine. Imipramine is primarily metabolized in the body via hydroxylation and subsequent glucuronidation, a common Phase II conjugation pathway . By using this authentic standard, researchers can accurately perform bioanalysis, pharmacokinetic studies, and metabolic profiling, which are vital for assessing drug safety and efficacy . Its use is critical for ensuring the accuracy and reliability of data generated in laboratory settings. This product is explicitly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25?/m0/s1

InChI Key

CBEJFHYWZSCYSD-UKZGQZPXSA-N

Isomeric SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Metabolic Formation and Enzymology of 2 Hydroxyimipramine β D Glucuronide

Precursor Biotransformation Pathways Leading to 2-Hydroxyimipramine (B23145)

The formation of 2-hydroxyimipramine is a critical step preceding glucuronidation. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. oup.comnih.gov Imipramine (B1671792) first undergoes N-demethylation to form its active metabolite, desipramine. oup.compharmgkb.org This reaction is catalyzed by several CYP isoforms, including CYP1A2, CYP3A4, and CYP2C19. oup.compharmgkb.orgdrugbank.com

Subsequently, both imipramine and its demethylated metabolite, desipramine, undergo aromatic hydroxylation to form 2-hydroxyimipramine and 2-hydroxydesipramine, respectively. pharmgkb.orgnih.gov The primary enzyme responsible for this 2-hydroxylation step is CYP2D6. oup.compharmgkb.orgdrugbank.com Studies have shown that the activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which in turn affects the rate of formation of these hydroxylated metabolites. oup.compharmgkb.org In human liver microsomes, the production of 2-hydroxyimipramine accounts for approximately 10% of the initial metabolism of imipramine. nih.govresearchgate.net

Mechanisms of Glucuronidation for 2-Hydroxyimipramine Conjugate Formation

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of drugs and their metabolites, facilitating their excretion from the body. nih.govfiveable.mewikipedia.org This reaction involves the transfer of a glucuronic acid moiety from the activated cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group. wikipedia.orgnih.gov

In the case of 2-hydroxyimipramine, the hydroxyl group serves as the acceptor for glucuronic acid. The enzyme family responsible for catalyzing this conjugation is the UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This process, known as O-glucuronidation, results in the formation of 2-Hydroxyimipramine β-D-glucuronide. pharmgkb.org This glucuronide conjugate is more polar and readily excreted in the urine. pharmgkb.org

Identification and Characterization of UGT Isoforms Catalyzing 2-Hydroxyimipramine Glucuronidation

While the direct glucuronidation of the tertiary amine of imipramine to form an N-glucuronide is catalyzed by UGT1A4 and UGT2B10, the specific UGT isoforms responsible for the O-glucuronidation of the hydroxylated metabolite, 2-hydroxyimipramine, are less definitively characterized in the provided literature. nih.gov However, it is known that multiple UGT isoforms are expressed in the human liver, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15, which are responsible for the glucuronidation of a wide array of drugs. nih.govnih.govfrontiersin.org Given that 2-hydroxyimipramine possesses a phenolic hydroxyl group, it is likely a substrate for several of these UGT isoforms, which are known to catalyze the glucuronidation of phenols.

In Vitro Assessment of Metabolic Stability and Intrinsic Clearance of 2-Hydroxyimipramine β-D-Glucuronide

In vitro systems are crucial for evaluating the metabolic fate of drug candidates. nih.gov These models help in determining metabolic stability and predicting the intrinsic clearance of compounds.

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs, making them a standard tool for in vitro metabolism studies. nih.govnih.gov The metabolic stability of a compound is assessed by incubating it with liver microsomes and monitoring its disappearance over time.

Studies using human liver microsomes have been instrumental in characterizing the kinetics of imipramine metabolism, including its hydroxylation and subsequent glucuronidation. nih.govnih.govnih.gov For instance, the formation of 2-hydroxyimipramine from imipramine has been quantified in human liver microsomes. nih.govresearchgate.net While direct kinetic data for the glucuronidation of 2-hydroxyimipramine is not detailed in the provided search results, the system is well-suited for such investigations. The formation of the glucuronide can be measured, and kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined to estimate the intrinsic clearance. nih.gov

Table 1: Kinetic Parameters of Imipramine N-Glucuronidation in Human Liver Microsomes
ComponentKm (μM)Vmax (nmol/min/mg protein)
High-affinity97.2 ± 39.40.29 ± 0.03
Low-affinity700 ± 2900.90 ± 0.28

Data derived from studies on the direct N-glucuronidation of the parent drug, imipramine, which show biphasic kinetics in human liver microsomes, suggesting the involvement of multiple enzymes. nih.gov

Primary human hepatocytes in culture represent a more complete in vitro model as they contain the full complement of both Phase I and Phase II enzymes and cofactors in a cellular environment. researchgate.net These models are valuable for studying the interplay between different metabolic pathways, such as the sequential hydroxylation and glucuronidation of imipramine.

In cultured human hepatocytes, it has been shown that inducing CYP1A2 and CYP3A4 leads to an increase in the formation of desipramine, a precursor to hydroxylated metabolites. nih.gov While specific data on the formation of 2-hydroxyimipramine β-D-glucuronide in hepatocyte models is not explicitly detailed in the search results, this system is ideal for such analysis. By incubating hepatocytes with imipramine or 2-hydroxyimipramine, the rate of formation of the glucuronide conjugate can be quantified, providing a comprehensive view of its metabolic disposition.

Comparative In Vivo Metabolic Disposition of 2-Hydroxyimipramine β-D-Glucuronide in Preclinical Species

Animal models are essential in preclinical drug development to understand the pharmacokinetics and metabolism of a new chemical entity before human studies. nih.gov The metabolic profile of imipramine and its metabolites, including 2-hydroxyimipramine β-D-glucuronide, has been investigated in various preclinical species such as rats, dogs, and monkeys. nih.govresearchgate.netnih.gov

Significant species differences exist in the expression and activity of drug-metabolizing enzymes, which can lead to different metabolic profiles. nih.gov For example, a study in rats showed that after administration of radiolabeled imipramine, a significant portion of the dose was recovered in feces and urine within 24 hours, indicating extensive metabolism and excretion. nih.gov In swine, 2-hydroxyimipramine was found to have a shorter half-life and a smaller volume of distribution compared to the parent drug, imipramine. nih.gov

Table 2: Half-life of Imipramine and its Metabolites in Humans
CompoundHalf-life (hours)
Imipramine6 - 18
Desipramine12 - 36
2-Hydroxyimipramine6 - 18
2-Hydroxydesipramine12 - 36

This data from a study in human subjects illustrates that the hydroxylated metabolites have half-lives comparable to their parent compounds. nih.gov

Enzymatic Hydrolysis and Recirculation Dynamics of 2 Hydroxyimipramine β D Glucuronide

Biochemical Role of β-Glucuronidase in Glucuronide Deconjugation

Glucuronidation is a major Phase II metabolic pathway in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to a substrate, such as a drug or its metabolite. sigmaaldrich.comcovachem.com This process, known as conjugation, generally increases the water solubility of lipophilic compounds, detoxifies them, and prepares them for excretion, primarily through the kidneys. sigmaaldrich.comcovachem.com

Factors Governing β-Glucuronidase Activity Towards 2-Hydroxyimipramine (B23145) β-D-Glucuronide

The efficiency of the enzymatic hydrolysis of 2-hydroxyimipramine β-D-glucuronide by β-glucuronidase is not constant but is influenced by several physicochemical and biological factors. These include the pH of the environment, temperature, and the source and concentration of the enzyme itself. sigmaaldrich.com

The pH of the surrounding medium has a profound impact on the catalytic activity of β-glucuronidase. The enzyme typically exhibits optimal activity within a specific pH range, which can vary depending on the source of the enzyme. researchgate.net For instance, human liver β-glucuronidase has an optimal pH of around 5.2 and is structurally stable between pH 4 and 10. nih.gov Below pH 4, the enzyme undergoes irreversible denaturation, while at higher pH levels, the inactivation is reversible. nih.gov The optimal pH for β-glucuronidases from some sources, such as purified abalone, is around 4.5. imcstips.com However, the optimal pH can also be substrate-dependent. researchgate.net For the hydrolysis of certain N-glucuronides, like amitriptyline (B1667244) N-β-D glucuronide, a higher pH may be more favorable. imcstips.com Given that urine pH can range from 4.5 to 8.0, the in-vivo hydrolysis of 2-hydroxyimipramine β-D-glucuronide can be significantly affected by physiological conditions. researchgate.netimcstips.com

Interactive Table: Effect of pH on β-Glucuronidase Activity

Below is a representative data table illustrating the influence of pH on the relative activity of β-glucuronidase from a hypothetical source.

pHRelative Activity (%)
3.520
4.060
4.595
5.0100
5.585
6.065
6.540
7.025
7.515
8.05

Note: This table is generated for illustrative purposes based on general findings and does not represent specific experimental data for 2-Hydroxyimipramine β-D-glucuronide.

Temperature is another critical factor that governs the rate of enzymatic reactions. The activity of β-glucuronidase generally increases with temperature up to an optimal point, beyond which the enzyme starts to denature, leading to a rapid loss of activity. researchgate.net Studies have shown that for some applications, the optimal temperature for β-glucuronidase activity can be around 40°C, while for others it may be higher, in the range of 50-55°C. researchgate.netnih.gov For instance, one study found that the β-glucuronidase/arylsulfatase from Helix pomatia required incubation at 40–55 °C for maximum efficiency. nih.gov The thermal stability of β-glucuronidase can be quite high, with some forms being stable up to 70°C. nih.gov

Interactive Table: Effect of Temperature on β-Glucuronidase Activity

The following table provides a hypothetical representation of the effect of temperature on the relative activity of β-glucuronidase.

Temperature (°C)Relative Activity (%)
2540
3055
3575
4098
45100
5090
5570
6045
6520

Note: This table is for illustrative purposes and is based on general enzymatic principles, not specific data for 2-Hydroxyimipramine β-D-glucuronide.

The source from which β-glucuronidase is derived plays a significant role in its hydrolytic efficiency and substrate specificity. covachem.com Common sources for commercially available β-glucuronidase include Escherichia coli, abalone, limpets (Patella vulgata), and snails (Helix pomatia). covachem.comsigmaaldrich.com Research has shown that enzymes from different sources exhibit varying effectiveness in hydrolyzing different glucuronide conjugates. sigmaaldrich.comsigmaaldrich.com For example, the enzyme from Patella vulgata is reported to be more effective in hydrolyzing opioid glucuronides, while the enzyme from Helix pomatia is more effective for steroid glucuronides. sigmaaldrich.com Abalone-derived β-glucuronidase is often favored for its favorable conversion results and minimal chromatographic interference. covachem.com

The concentration, or titer, of the enzyme also directly impacts the rate of hydrolysis. sigmaaldrich.com Generally, increasing the enzyme concentration leads to a faster conversion of the glucuronide to its aglycone, up to a point of saturation. sigmaaldrich.comsigmaaldrich.com The optimal enzyme concentration often needs to be determined empirically for specific substrates and analytical conditions. sigmaaldrich.com

Interactive Table: Relative Hydrolysis Efficiency of β-Glucuronidase from Different Sources

This table illustrates a hypothetical comparison of the efficiency of β-glucuronidase from different sources on a generic glucuronide substrate.

Enzyme SourceRelative Efficiency (%)
Escherichia coli85
Abalone95
Helix pomatia70
Patella vulgata (Limpet)80
Bovine Liver60

Note: This table is for illustrative purposes and does not reflect specific experimental data for 2-Hydroxyimipramine β-D-glucuronide.

Theoretical Implications of Enterohepatic Recirculation for Glucuronide Metabolites

For glucuronidated metabolites like 2-hydroxyimipramine β-D-glucuronide, enterohepatic circulation is critically dependent on the activity of β-glucuronidase produced by the gut microbiota. nih.govnih.gov After being excreted from the liver into the bile and then into the intestine, the glucuronide conjugate can be hydrolyzed by bacterial β-glucuronidase. youtube.com This cleavage regenerates the less water-soluble aglycone, 2-hydroxyimipramine, which can then be reabsorbed from the intestine back into the systemic circulation. nih.govnih.gov This "recycling" of the metabolite means that the same molecule may need to be cleared by the liver multiple times before it is ultimately eliminated from the body. youtube.com Theoretically, this process could lead to a sustained plasma concentration of 2-hydroxyimipramine, potentially influencing both its therapeutic and toxicological profiles.

Contribution of Gut Microbiota β-Glucuronidase Activity to Glucuronide Metabolism

The human gut microbiota harbors a vast and diverse arsenal (B13267) of enzymes, including a wide variety of β-glucuronidases. nih.govfrontiersin.org These microbial enzymes play a pivotal role in the metabolism of many endogenous and exogenous compounds, including drug glucuronides. nih.govnih.gov The gut microbiome is estimated to contain hundreds of unique β-glucuronidase enzymes, each with potentially different substrate specificities. acs.org

The deconjugation of 2-hydroxyimipramine β-D-glucuronide in the gut is a direct consequence of the metabolic activity of these microbial enzymes. nih.gov By cleaving the glucuronic acid moiety, the gut bacteria not only obtain a carbon source for themselves but also "reactivate" the metabolite, releasing 2-hydroxyimipramine. frontiersin.orgnih.gov This reactivation can have significant consequences, as it can alter the local concentration of the active metabolite in the gut and contribute to its systemic exposure through reabsorption (enterohepatic circulation). researchgate.net The composition of an individual's gut microbiota, which can be influenced by factors such as diet, age, and genetics, can therefore impact the extent of deconjugation and recirculation of 2-hydroxyimipramine β-D-glucuronide, contributing to inter-individual variability in drug response. nih.govnih.gov

Advanced Analytical Methodologies for 2 Hydroxyimipramine β D Glucuronide Research

Synthetic Approaches for 2-Hydroxyimipramine (B23145) β-D-Glucuronide and Related Conjugates

The availability of pure standards of 2-Hydroxyimipramine β-D-glucuronide and its labeled analogues is a prerequisite for robust analytical method development and validation. Both chemical and enzymatic strategies are employed to meet this need.

Chemical Synthesis Strategies for β-D-Glucuronide Conjugates

The synthesis of O-glucuronides, such as 2-Hydroxyimipramine β-D-glucuronide, can be a complex undertaking due to the polyfunctional nature of both the aglycone (2-hydroxyimipramine) and the glucuronic acid moiety. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds and is applicable to the synthesis of phenolic glucuronides. nih.govnih.gov

This reaction typically involves the coupling of a protected glycosyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, with the phenolic hydroxyl group of 2-hydroxyimipramine. The reaction is promoted by a heavy metal salt, like silver carbonate or cadmium carbonate, which acts as a halide acceptor. nih.govresearchgate.net A general representation of this synthetic approach is outlined below:

Table 1: Generalized Koenigs-Knorr Reaction for Phenolic Glucuronide Synthesis

StepDescriptionKey Reagents and Conditions
1. Protection Protection of the carboxylic acid and hydroxyl groups of glucuronic acid.Acetic anhydride, pyridine
2. Halogenation Conversion of the anomeric hydroxyl group to a halide (e.g., bromide).HBr in acetic acid
3. Glycosylation Coupling of the protected glycosyl halide with the phenolic aglycone.2-Hydroxyimipramine, Silver Carbonate (or other promoter), inert solvent (e.g., dichloromethane)
4. Deprotection Removal of the protecting groups (e.g., acetyl groups) to yield the final glucuronide.Mild basic conditions (e.g., sodium methoxide (B1231860) in methanol)

The stereochemistry at the anomeric center is a critical aspect of this synthesis, with the goal being the formation of the β-anomer, which is the form produced biologically. The choice of protecting groups, promoter, and reaction conditions can influence the stereochemical outcome. For instance, participating protecting groups at the C-2 position of the glucuronic acid moiety can favor the formation of the desired 1,2-trans-glycosidic linkage, resulting in the β-glucuronide. nih.gov

Enzymatic Synthesis Protocols Using Glucuronylsynthase Enzymes

Enzymatic synthesis offers a highly specific and often more direct route to glucuronide metabolites, mimicking the biological process. The enzymes responsible for glucuronidation in vivo are UDP-glucuronosyltransferases (UGTs). While the user's query mentions "glucuronylsynthase enzymes," the commonly accepted and scientifically documented term for this enzyme class is UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of glucuronic acid from the activated donor substrate, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to a suitable functional group on the acceptor molecule, in this case, the hydroxyl group of 2-hydroxyimipramine.

Recombinant UGTs, expressed in systems like insect cells or bacteria, are frequently used for in vitro synthesis of drug glucuronides. This approach allows for the production of specific glucuronide isomers, which is particularly advantageous when a drug has multiple potential sites of glucuronidation.

A typical enzymatic synthesis protocol involves incubating the substrate (2-hydroxyimipramine) with a specific recombinant UGT isozyme in the presence of the co-factor UDPGA and a suitable buffer system. The reaction progress is monitored, and the product is then purified from the reaction mixture.

Table 2: Representative Protocol for Enzymatic Synthesis of a Drug Glucuronide

ComponentTypical Concentration/AmountPurpose
Recombinant UGT EnzymeVaries by enzyme activityCatalyst
2-HydroxyimipramineSub-saturating concentrationsSubstrate
UDPGAExcess relative to substrateGlucuronic acid donor
Magnesium Chloride (MgCl₂)1-10 mMUGT activator
Alamethicin25-50 µg/mLTo permeabilize microsomal vesicles
Buffer (e.g., Tris-HCl, pH 7.4)50-100 mMMaintain optimal pH
Incubation Temperature37°COptimal temperature for enzyme activity
Incubation TimeVaries (minutes to hours)Allow for sufficient product formation

Following incubation, the reaction is typically quenched, and the glucuronide product is purified using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

Preparation of Labeled Analogues for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate quantification technique that relies on the use of stable isotope-labeled internal standards. For the analysis of 2-Hydroxyimipramine β-D-glucuronide, a deuterated analogue, such as 2-Hydroxyimipramine-d₆ β-D-glucuronide, serves as an ideal internal standard. nih.gov

The synthesis of such labeled analogues can be achieved by incorporating deuterium (B1214612) atoms into the 2-hydroxyimipramine molecule prior to the glucuronidation step. The deuterium labels are typically introduced at positions that are not susceptible to metabolic exchange. For imipramine (B1671792) and its metabolites, deuteration of the N-methyl groups is a common strategy.

The synthetic approach would involve preparing deuterated 2-hydroxyimipramine and then subjecting it to either the chemical (e.g., Koenigs-Knorr reaction) or enzymatic glucuronidation methods described previously. The resulting labeled glucuronide will have a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for their simultaneous detection and distinct quantification by mass spectrometry.

Chromatographic and Spectrometric Characterization Techniques for 2-Hydroxyimipramine β-D-Glucuronide

The analysis of 2-Hydroxyimipramine β-D-glucuronide in biological matrices or as a pure standard requires powerful separation and detection techniques. High-performance liquid chromatography and mass spectrometry are the cornerstones of these analytical efforts.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is an essential tool for the separation of 2-Hydroxyimipramine β-D-glucuronide from its parent drug, other metabolites, and endogenous matrix components. Reversed-phase HPLC is the most common mode used for this purpose.

The purity of synthesized 2-Hydroxyimipramine β-D-glucuronide standards is also assessed using HPLC with UV detection. A well-developed HPLC method should provide a sharp, symmetrical peak for the glucuronide, well-resolved from any potential impurities or starting materials.

Table 3: Exemplar HPLC Parameters for the Analysis of Imipramine and its Metabolites

ParameterTypical Setting
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: 0.1% Orthophosphoric acid in water (pH adjusted)
Elution Gradient elution (e.g., varying the percentage of A and B over time)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25-40°C)
Detection UV spectrophotometer at a wavelength where the analyte absorbs (e.g., 254 nm)
Injection Volume 10-20 µL

Note: These are general parameters and would require optimization for the specific analysis of 2-Hydroxyimipramine β-D-glucuronide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-LCMS) for Structural Elucidation and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive technique for the identification and structural elucidation of drug metabolites. For 2-Hydroxyimipramine β-D-glucuronide, LC-MS provides not only the molecular weight of the compound but also valuable structural information through fragmentation analysis (MS/MS).

In a typical LC-MS/MS experiment, the parent ion of the glucuronide is selected and fragmented. The resulting fragment ions provide a "fingerprint" that can confirm the identity of the compound. A characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, is a strong indicator of a glucuronide conjugate. umsl.edunih.gov Further fragmentation of the aglycone portion can confirm the identity of the parent drug.

High-resolution mass spectrometry (HR-LCMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent and fragment ions. This level of detail is invaluable for confirming the identity of a metabolite and distinguishing it from other compounds with the same nominal mass. oup.com

Table 4: Expected Mass Spectrometric Data for 2-Hydroxyimipramine β-D-Glucuronide

ParameterExpected Value/Observation
Molecular Formula C₂₅H₃₂N₂O₇
Monoisotopic Mass 472.22095 u
Protonated Molecule [M+H]⁺ m/z 473.2282
Characteristic MS/MS Fragment Neutral loss of 176.0321 Da (glucuronic acid)
Aglycone Fragment [M-176+H]⁺ m/z 297.1961 (corresponding to protonated 2-hydroxyimipramine)

The fragmentation pattern of the 2-hydroxyimipramine aglycone would be expected to be similar to that of the standard compound, providing further structural confirmation. nih.gov The combination of chromatographic retention time, accurate mass measurement, and characteristic fragmentation patterns allows for the unambiguous identification and structural elucidation of 2-Hydroxyimipramine β-D-glucuronide in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites like 2-Hydroxyimipramine β-D-glucuronide. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

For 2-Hydroxyimipramine β-D-glucuronide, ¹H NMR spectroscopy would be used to identify the protons in different chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the dibenzazepine (B1670418) ring system, the aliphatic protons of the propyl side chain, the N-methyl groups, and the protons of the glucuronic acid moiety. The anomeric proton of the glucuronic acid unit is particularly diagnostic, with its chemical shift and coupling constant confirming the β-linkage.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., aromatic, aliphatic, carbonyl). The chemical shifts of the carbons in the glucuronic acid moiety, especially the anomeric carbon (C-1'), are critical for confirming the glucuronidation site. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing definitive structural proof. ata-journal.org While specific, experimentally derived spectral data for this exact compound is not publicly available, the expected chemical shift ranges can be predicted based on the known structure and data from similar glucuronide metabolites. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Hydroxyimipramine β-D-glucuronide

Molecular MoietyAtom TypePredicted Chemical Shift (ppm)Notes
Dibenzazepine CoreAromatic Protons6.8 - 7.5Complex multiplet patterns due to coupling.
Propyl Side ChainAliphatic Protons (-CH₂-)1.8 - 4.0Distinct signals for each methylene (B1212753) group, influenced by adjacent nitrogen atoms.
N-Methyl GroupsProtons (-N(CH₃)₂)2.2 - 2.8Typically a singlet, integrating to 6 protons.
β-D-GlucuronideAnomeric Proton (H-1')4.5 - 5.5Appears as a doublet, with a coupling constant (J) of ~7-8 Hz, characteristic of a β-anomer.
β-D-GlucuronideOther Sugar Protons (H-2' to H-5')3.2 - 4.5Overlapping signals in the sugar region.
Dibenzazepine CoreAromatic Carbons110 - 155Multiple signals corresponding to the carbon atoms of the fused rings.
Propyl Side ChainAliphatic Carbons (-CH₂-)20 - 60Signals corresponding to the three carbons of the propyl chain.
N-Methyl GroupsCarbons (-N(CH₃)₂)~45A single signal for the two equivalent methyl carbons.
β-D-GlucuronideAnomeric Carbon (C-1')95 - 105Diagnostic signal for the glucuronide linkage.
β-D-GlucuronideCarboxyl Carbon (C-6')170 - 175Signal for the carboxylic acid carbon.

Quantitative Method Development for 2-Hydroxyimipramine β-D-Glucuronide in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation for Quantification

The quantification of 2-Hydroxyimipramine β-D-glucuronide in complex biological matrices such as plasma or urine necessitates a highly sensitive and selective analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. A full method validation is required to ensure the reliability and accuracy of the results for clinical or toxicological studies. wisdomlib.org

Validation involves assessing several key parameters according to regulatory guidelines. These include selectivity, sensitivity, linearity, accuracy, and precision. wisdomlib.org Selectivity ensures that the method can differentiate the analyte from other endogenous components in the matrix. Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. Linearity is established by analyzing a series of calibration standards to demonstrate a proportional response over a specific concentration range. Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.

Table 2: Typical Validation Parameters and Acceptance Criteria for an LC-MS/MS Bioanalytical Method

Validation ParameterTypical Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV.
Accuracy Mean concentration of QC samples should be within ±15% of the nominal value (±20% at LLOQ).
Precision (Repeatability & Intermediate) Coefficient of variation (CV) should not exceed 15% for QC samples (≤ 20% at LLOQ).
Matrix Effect Assessed to ensure that matrix components do not suppress or enhance ionization.
Recovery The efficiency of analyte extraction from the matrix is measured and should be consistent.
Stability Analyte stability is evaluated under various conditions (freeze-thaw, short-term, long-term).

Optimization of Sample Preparation Techniques (e.g., Protein Precipitation, Solid-Phase Extraction)

Effective sample preparation is critical to remove matrix interferences, such as proteins and salts, and to concentrate the analyte before LC-MS/MS analysis. The choice of technique depends on the analyte's properties and the complexity of the biological matrix. For a polar metabolite like 2-Hydroxyimipramine β-D-glucuronide, the two most common approaches are protein precipitation (PPT) and solid-phase extraction (SPE). nih.gov

Protein Precipitation (PPT) is a simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. slideshare.net After centrifugation, the clear supernatant containing the analyte is injected into the LC-MS/MS system. While fast and inexpensive, PPT may result in less clean extracts, potentially leading to greater matrix effects. nih.gov

Solid-Phase Extraction (SPE) is a more selective and powerful technique. It uses a solid sorbent packed in a cartridge to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For a polar glucuronide, reversed-phase (e.g., C18) or mixed-mode sorbents can be used. SPE typically provides cleaner extracts, higher analyte concentration, and reduced matrix effects compared to PPT, but it is more time-consuming and costly to develop and perform. nih.govactapharmsci.com The choice between PPT and SPE depends on the required sensitivity and the performance of the mass spectrometer.

Table 3: Comparison of Protein Precipitation and Solid-Phase Extraction for 2-Hydroxyimipramine β-D-glucuronide Analysis

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.Selective retention of analyte on a solid sorbent.
Selectivity Low; co-extracts many endogenous components.High; provides cleaner extracts.
Recovery Generally good, but can be affected by co-precipitation.Can be optimized for very high and reproducible recovery.
Matrix Effect Higher potential for ion suppression or enhancement.Generally lower matrix effects. nih.gov
Speed & Throughput Fast, simple, suitable for high-throughput.More time-consuming, can be automated.
Cost Low (solvents, tubes).Higher (cartridges, solvents, potential automation).
Best For Rapid screening; when high sensitivity is not paramount.High-sensitivity quantification; when low matrix effects are crucial.

Establishment of Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

Multiple Reaction Monitoring (MRM) is the operating mode on a triple quadrupole mass spectrometer that provides the high selectivity and sensitivity required for quantification. nih.gov In an MRM experiment, the first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the protonated or deprotonated parent molecule (the precursor ion). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion). The combination of a precursor ion and a product ion is called an MRM transition. forensicrti.org

For 2-Hydroxyimipramine β-D-glucuronide (C₂₅H₃₂N₂O₇, exact mass 472.22), the precursor ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 473.2. A common and specific fragmentation pathway for glucuronides is the cleavage of the glycosidic bond, resulting in the loss of the glucuronic acid moiety (176 Da). This would produce the aglycone, 2-hydroxyimipramine, as the product ion. The optimization of collision energy for each transition is crucial to maximize the product ion signal and achieve the highest sensitivity. chromatographyonline.comlcms.cz Typically, at least two transitions are monitored for each analyte for confident identification and quantification. forensicrti.org

Table 4: Theoretical Multiple Reaction Monitoring (MRM) Transitions for 2-Hydroxyimipramine β-D-glucuronide

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Identity of Product IonTransition Type
2-Hydroxyimipramine β-D-glucuronide473.2297.2[2-Hydroxyimipramine + H]⁺Quantifier (most intense)
2-Hydroxyimipramine β-D-glucuronide473.2252.2Fragment from 2-hydroxyimipramine aglyconeQualifier

Methodological Advancements for β-Glucuronidase Activity Profiling

The formation of 2-Hydroxyimipramine β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), while its hydrolysis back to the active aglycone can be mediated by β-glucuronidases. Measuring the activity of β-glucuronidases is therefore relevant.

Spectrophotometric and Fluorometric Assays for Enzyme Activity Measurement

Both spectrophotometric and fluorometric assays are widely used to measure β-glucuronidase activity. These methods rely on synthetic substrates that, upon cleavage by the enzyme, release a chromogenic or fluorogenic molecule that can be easily quantified.

Spectrophotometric assays commonly use substrates like p-nitrophenyl-β-D-glucuronide (PNPG). In the presence of β-glucuronidase, PNPG is hydrolyzed to release p-nitrophenol, a yellow-colored product that can be measured by the increase in absorbance at approximately 405 nm. chromatographyonline.com These assays are robust, simple, and cost-effective. drugbank.com

Fluorometric assays offer significantly higher sensitivity compared to spectrophotometric methods. A common substrate is 4-methylumbelliferyl-β-D-glucuronide (MUG). Hydrolysis of MUG by β-glucuronidase releases 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent product that can be detected with an excitation wavelength around 330-365 nm and an emission wavelength around 450 nm. nih.govresearchgate.net The high sensitivity of fluorometric assays allows for the detection of very low enzyme activities in small sample volumes. nih.gov

Table 5: Comparison of Spectrophotometric and Fluorometric Assays for β-Glucuronidase Activity

FeatureSpectrophotometric AssayFluorometric Assay
Principle Measurement of color change (absorbance).Measurement of light emission (fluorescence).
Common Substrate p-nitrophenyl-β-D-glucuronide (PNPG). chromatographyonline.com4-methylumbelliferyl-β-D-glucuronide (MUG). nih.gov
Detection Method Spectrophotometer (Absorbance at ~405 nm). drugbank.comFluorometer (Ex/Em ~330/450 nm). nih.gov
Sensitivity Moderate. Able to detect ~1.4 x 10⁻³ U/mL. drugbank.comHigh. Able to detect ~1 x 10⁻⁶ U (1 pmol/min). researchgate.net
Advantages Cost-effective, simple, robust instrumentation.Very high sensitivity, requires small sample volume.
Disadvantages Lower sensitivity, potential interference from colored compounds in the sample.Potential interference from fluorescent compounds, inner filter effects at high concentrations.

Application of ¹⁹F Nuclear Magnetic Resonance (NMR) for Background-Free Glucuronidase Detection

The detection and quantification of β-glucuronidase activity are crucial in various research fields. However, conventional analytical methods, such as those based on absorbance or fluorescence, often face limitations. whiterose.ac.uknih.govrsc.org These techniques rely on the detection of a chromogenic or fluorogenic product released upon enzymatic hydrolysis of a model glucuronide substrate. whiterose.ac.uknih.govrsc.org In complex biological or environmental samples that are strongly colored, opaque, or contain endogenous fluorescent compounds, it can be difficult or impossible to accurately quantify the released phenolic moiety, leading to unreliable results. whiterose.ac.uknih.govrsc.org

To overcome these challenges, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and highly specific analytical methodology. whiterose.ac.uknih.govrsc.org The key advantage of ¹⁹F NMR lies in the fact that fluorine is virtually absent from naturally occurring organic matter in biological and environmental samples. whiterose.ac.uknih.gov This inherent lack of background signal provides an exceptionally clean window for detection, enabling what is known as "background-free" analysis. whiterose.ac.uknih.gov

The application of ¹⁹F NMR for glucuronidase detection involves the use of a specially designed fluorinated substrate. A model compound used for this purpose is 4-fluorophenyl β-D-glucuronide. whiterose.ac.uknih.govrsc.org In its intact form, this substrate exhibits a specific chemical shift in the ¹⁹F NMR spectrum. When β-glucuronidase is present and active, it catalyzes the hydrolysis of the glycosidic bond, releasing 4-fluorophenol (B42351) as a product. whiterose.ac.uknih.govljmu.ac.uk This enzymatic cleavage induces a change in the chemical environment of the fluorine atom, resulting in a distinct and well-resolved chemical shift for the 4-fluorophenol product, separate from the signal of the unreacted substrate. whiterose.ac.uknih.govljmu.ac.uk

The principle of this detection method is illustrated by the significant difference in the ¹⁹F NMR chemical shifts between the substrate and the product. For instance, at a pH of 6.8, 4-fluorophenyl β-D-glucuronide has a chemical shift of approximately -121.0 ppm, while the hydrolysis product, 4-fluorophenol, resonates at around -124.9 ppm. whiterose.ac.uknih.govljmu.ac.uk This clear separation of signals allows for the unambiguous detection and quantification of glucuronidase activity, even in challenging matrices like soil extracts, standing water, and mud, where traditional optical methods would be intractable. whiterose.ac.uknih.govrsc.org

By monitoring the decrease in the substrate's signal intensity and the concomitant increase in the product's signal over time, it is possible to determine the rate of the enzymatic reaction. walisongo.ac.idnih.gov This quantitative NMR (qNMR) approach allows for the determination of key enzyme kinetic parameters. walisongo.ac.idnih.gov The high sensitivity and specificity of ¹⁹F NMR make it a valuable tool for studying enzyme activity in complex systems without the interference that plagues other spectroscopic techniques. whiterose.ac.uknih.govnih.gov

Research Findings: ¹⁹F NMR for Glucuronidase Detection

The table below summarizes the key ¹⁹F NMR chemical shift data for the detection of β-glucuronidase activity using a fluorinated substrate.

CompoundState¹⁹F NMR Chemical Shift (ppm) at pH 6.8
4-fluorophenyl β-D-glucuronideSubstrate (Intact)-121.0
4-fluorophenolProduct (Hydrolyzed)-124.9

Biochemical and Pharmacological Research Perspectives on 2 Hydroxyimipramine β D Glucuronide

Impact of Glucuronidation on the Molecular Bioactivity and Systemic Disposition of Xenobiotics

Glucuronidation is a pivotal Phase II metabolic process that conjugates xenobiotics, such as drugs and their metabolites, with glucuronic acid. This conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), generally increases the water solubility of the compound, thereby facilitating its excretion from the body via urine or bile. researchgate.netepa.gov This process is typically considered a detoxification pathway, as the resulting glucuronide conjugate is often pharmacologically less active than the parent compound. epa.gov

The addition of the bulky, negatively charged glucuronic acid moiety can significantly alter the physicochemical properties of the parent molecule. This change in structure can impact its ability to bind to target receptors and enzymes, often leading to a reduction or complete loss of biological activity. Furthermore, the increased hydrophilicity limits passive diffusion across cell membranes, thereby altering the systemic disposition of the xenobiotic.

While generally leading to inactivation, there are instances where glucuronide metabolites retain or even exhibit enhanced biological activity. However, specific studies on the bioactivity of 2-Hydroxyimipramine (B23145) β-D-glucuronide are not currently available in the public domain. Therefore, its pharmacological activity remains to be elucidated.

Investigation of 2-Hydroxyimipramine β-D-Glucuronide Interactions with Drug Transporters

The efficient elimination of glucuronide conjugates from the body is heavily reliant on the action of various drug transporters located in key organs such as the liver and kidneys. These transporters mediate the movement of substances across cellular membranes.

Studies on the Inhibition of Hepatic Uptake Transporters by Glucuronides

Hepatic uptake transporters, such as the Organic Anion Transporting Polypeptides (OATPs), are crucial for the uptake of compounds from the blood into the liver. While many glucuronide metabolites are substrates for OATPs, there is currently no specific research available that has investigated the interaction of 2-Hydroxyimipramine β-D-glucuronide with these transporters. General studies have shown that some glucuronides can act as inhibitors of OATPs, potentially leading to drug-drug interactions by affecting the hepatic uptake of co-administered drugs. nih.gov However, without specific data for 2-Hydroxyimipramine β-D-glucuronide, its potential to inhibit hepatic uptake transporters remains unknown.

Role of Glucuronides in Enzyme-Mediated Drug-Drug Interactions in Preclinical Models

Glucuronide metabolites can sometimes be involved in drug-drug interactions by inhibiting metabolic enzymes, most notably the cytochrome P450 (CYP) family of enzymes.

Analysis of Cytochrome P450 Enzyme Inhibition by Glucuronide Metabolites

While the parent drug, imipramine (B1671792), is known to be a substrate and an inhibitor of several CYP enzymes, particularly CYP2D6 and to a lesser extent CYP1A2 and CYP3A4, there is a lack of specific research on the inhibitory potential of its metabolite, 2-Hydroxyimipramine β-D-glucuronide. nih.govcriver.com Some glucuronide metabolites have been shown to be inhibitors of CYP enzymes, a phenomenon that can lead to clinically significant drug interactions. However, without experimental data, it is not possible to determine if 2-Hydroxyimipramine β-D-glucuronide inhibits any of the major CYP isoforms.

Comparative Analysis of Imipramine and 2-Hydroxyimipramine β-D-Glucuronide Metabolism Across Diverse Species

The metabolism of drugs can vary significantly between different species, which is a critical consideration in preclinical drug development. These differences can be both quantitative and qualitative.

Studies on the metabolism of imipramine have been conducted in various species, including humans, rats, dogs, and monkeys. researchgate.netlongdom.orgnih.govrug.nl In humans, imipramine is extensively metabolized, with N-demethylation and hydroxylation being the major pathways. The formation of 2-hydroxyimipramine is a significant step, which is then followed by glucuronidation. epa.gov

Emerging Research Frontiers and Methodological Innovations in Glucuronide Studies

Development of Novel Probes and Assays for Glucuronidation Enzymes

The characterization of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze glucuronidation, is critical for predicting drug metabolism. The development of selective probes and assays is a key research focus, though challenges remain due to the overlapping substrate specificities of UGT isoforms. nih.govnih.gov

Research has identified that the glucuronidation of imipramine's metabolites involves several UGT isoforms. The tertiary amine of the parent compound, imipramine (B1671792), is a substrate for N-glucuronidation primarily by UGT1A4 and UGT2B10. nih.govnih.gov Studies using recombinant UGTs have established imipramine itself as a probe substrate for UGT1A4. nih.govchinaphar.com The activity of trifluoperazine (B1681574), another UGT1A4 substrate, has been shown to correlate significantly with imipramine N-glucuronidation rates in human liver microsomes (HLMs). nih.govresearchgate.net This allows trifluoperazine to be used as a proxy probe in certain assay designs.

Modern high-throughput screening (HTS) methods often employ a cocktail of probe substrates to simultaneously evaluate the inhibition of multiple UGT isoforms. nih.gov A validated assay for major hepatic UGTs uses specific probes such as β-estradiol for UGT1A1, propofol (B549288) for UGT1A9, and naloxone (B1662785) for UGT2B7, with trifluoperazine included for UGT1A4. nih.govnih.gov For UGT2B10, which demonstrates high affinity for tricyclic antidepressants, nicotine (B1678760) has been identified as a selective inhibitor, making it a useful chemical probe to differentiate its activity from UGT1A4. nih.gov

While N-glucuronidation of the parent imipramine is well-characterized, the O-glucuronidation of its hydroxylated metabolite, 2-hydroxyimipramine (B23145), is less defined. The development of fluorescent probes, such as 7-hydroxycoumarin derivatives, represents a frontier in creating highly selective and sensitive assays for specific UGTs like UGT1A10, which could be adapted to explore the enzymes responsible for forming 2-Hydroxyimipramine β-D-glucuronide. nih.gov

Table 1: Probes and Inhibitors for UGT Enzymes Involved in Imipramine Metabolism

UGT Isoform Probe Substrate(s) Selective Inhibitor(s) Role in Imipramine Metabolism
UGT1A4 Imipramine, Trifluoperazine Diclofenac (non-selective) Low-affinity N-glucuronidation of imipramine. nih.govnih.gov
UGT2B10 Amitriptyline (B1667244) Nicotine High-affinity N-glucuronidation of imipramine. nih.gov
UGT1A1 β-Estradiol Silybin, Atazanavir General hepatic UGT, potential role in O-glucuronidation. nih.govevotec.com

| UGT1A9 | Propofol | Diclofenac (non-selective) | Major hepatic UGT, potential role in O-glucuronidation. nih.govevotec.com |

Advancement of In Vitro and In Vivo Models for Comprehensive Glucuronide Metabolism Research

The prediction of in vivo drug metabolism relies on robust preclinical models. While traditional systems like human liver microsomes (HLMs) and recombinant enzymes (e.g., Supersomes) have been instrumental, the field is advancing toward more physiologically relevant models. nih.govrouken.bio

In vitro studies using HLMs have been pivotal in characterizing the kinetics of imipramine glucuronidation. These models demonstrated that imipramine N-glucuronidation follows biphasic kinetics, indicating the involvement of both high-affinity (UGT2B10) and low-affinity (UGT1A4) enzymes. nih.govnih.govresearchgate.net Further studies with recombinant UGT1A4 expressed in sf9 insect cells successfully biosynthesized imipramine N-glucuronide and established key kinetic parameters. nih.gov However, these simpler systems can sometimes fail to capture the full metabolic profile. nih.gov

Advanced in vitro models are emerging to bridge the gap between preclinical assays and human physiology. mdpi.comuu.nl These include:

3D Spheroid Cultures: These models better mimic the complex cell-cell interactions of the liver and have shown success in identifying metabolites, including glucuronides, that were not detected in traditional hepatocyte suspensions or microsomes. nih.gov

Organ-on-a-Chip Systems: These microphysiological systems can model the function of multiple organs (e.g., gut-liver-on-a-chip), offering a more holistic view of drug absorption, first-pass metabolism, and disposition, which is crucial for compounds like imipramine. mdpi.com

In vivo research in humans has confirmed the significance of the 2-hydroxyimipramine glucuronidation pathway. Following administration of imipramine, conjugated 2-hydroxy metabolites are readily measured in urine. nih.gov It is estimated that glucuronide metabolites account for 40-60% of the total imipramine metabolites recovered in urine, underscoring the importance of this pathway. oup.com Studies in rats have also been used to investigate the distribution of 2-hydroxy metabolites, finding that they have restricted entry into the brain compared to the parent compounds. vcu.edu

Application of Computational Modeling and Simulation for Predicting Glucuronide Disposition Kinetics

Computational, or in silico, modeling offers a powerful, cost-effective alternative and complement to in vitro experimentation for predicting drug metabolism. nih.gov While well-established for cytochrome P450-mediated reactions, its application to glucuronidation is an area of active development. nih.gov

For imipramine, computational tools have been applied in several studies.

Kinetic Parameter Calculation: In a study characterizing imipramine glucuronidation by recombinant UGT1A4, MATLAB software was used to calculate the kinetic parameters (Kₘ, Vₘₐₓ, and Kᵢ) from the in vitro data, which showed substrate inhibition at high concentrations. nih.govchinaphar.com

Pharmacokinetic Analysis: Computer analysis of serum concentration and urinary excretion data from human subjects was used to confirm the formation rate-limited kinetics of 2-hydroxyimipramine and the elimination rate-limited kinetics of its precursor, desipramine. nih.gov

More advanced modeling approaches, such as physiologically based pharmacokinetic (PBPK) modeling, hold significant promise for glucuronide research. PBPK models can simulate the concentration-time profiles of both a parent drug and its metabolites in various tissues, incorporating data on enzyme kinetics, transporter activity, and system-level physiological parameters. Though not yet specifically reported for 2-Hydroxyimipramine β-D-glucuronide, this approach could predict its distribution and clearance with greater accuracy than simpler models.

Integration of Omics Technologies for Global Glucuronide Metabolomics Profiling

Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of a biological system and is a powerful tool for identifying the complete profile of drug metabolites. researchgate.net The integration of metabolomics with other "omics" platforms (genomics, transcriptomics, proteomics) allows for a comprehensive, systems-biology understanding of drug disposition.

The workflow for identifying glucuronides in biological samples like urine typically involves liquid chromatography-high-resolution mass spectrometry (LC-HRMS). mdpi.com To specifically identify glucuronidated metabolites, samples can be analyzed before and after treatment with β-glucuronidase, an enzyme that cleaves the glucuronide moiety. researchgate.net Compounds that disappear or decrease significantly after enzyme treatment are identified as glucuronides, and their structures can be validated with authentic standards. researchgate.net

While a specific metabolomics study focused on the global profiling of 2-Hydroxyimipramine β-D-glucuronide has not been detailed in the literature, the technology is well-suited for this purpose. Such an approach could:

Identify all major and minor glucuronide conjugates of imipramine and its hydroxylated metabolites in a single analysis.

Uncover previously unknown metabolic pathways.

Characterize the variability in imipramine metabolism between individuals based on their unique metabolic profiles. oup.com

Link genetic variations in UGT enzymes (pharmacogenomics) to specific metabolite profiles, helping to explain inter-individual differences in drug response and clearance. pharmgkb.org

This global profiling capability moves beyond studying a single metabolic step in isolation, offering a holistic view of the disposition of drugs like imipramine and the role of its many metabolites, including 2-Hydroxyimipramine β-D-glucuronide.

Table 2: List of Compounds

Compound Name
2-Hydroxyimipramine β-D-glucuronide
Imipramine
2-hydroxyimipramine
Desipramine
2-hydroxydesipramine
Trifluoperazine
Nicotine
β-Estradiol
Propofol
Naloxone
7-hydroxycoumarin
Amitriptyline
Diclofenac
Silybin
Atazanavir

Q & A

Q. What protocols ensure robust quantification of glucuronides in complex matrices?

  • Best Practices :
  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate polar glucuronides.
  • Chromatography : Employ reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) to resolve hydrophilic conjugates.
  • Validation : Assess recovery rates (>85%), intraday precision (<15% RSD), and limits of quantification (LOQ <10 ng/mL) per FDA bioanalytical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.